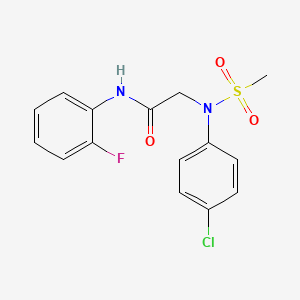
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of glycine transporter inhibitors, which are compounds that inhibit the uptake of glycine by cells.
Mecanismo De Acción
CFM-2 inhibits the uptake of glycine by cells, leading to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory. The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. CFM-2 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for lab experiments. The compound is commercially available, and its synthesis method is well-established. CFM-2 has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties are well-characterized. However, CFM-2 has some limitations for lab experiments. The compound is not selective for glycine transporters, and it may also inhibit other transporters. CFM-2 has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
CFM-2 has several potential therapeutic applications, and several future directions for research can be identified. First, the selectivity of CFM-2 for glycine transporters can be improved by designing more selective compounds. Second, the therapeutic potential of CFM-2 can be investigated in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Third, the mechanisms underlying the anxiolytic and antidepressant effects of CFM-2 can be further investigated. Fourth, the safety and tolerability of CFM-2 can be evaluated in preclinical and clinical studies. Fifth, the potential of CFM-2 as a tool for studying the role of glycine transporters in neuronal function can be explored.
Conclusion:
CFM-2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies. CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. The compound has several advantages for lab experiments, but it also has some limitations. Several future directions for research can be identified, and further studies are needed to fully understand the therapeutic potential of CFM-2.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 2-fluorobenzylamine with 4-chlorophenyl isocyanate, followed by the reaction of the resulting intermediate with N-methylsulfonyl glycine. The final product is obtained after purification using column chromatography. The synthesis of CFM-2 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. The inhibition of glycine transporters has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission. CFM-2 has been shown to be a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRPFIHSSCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)
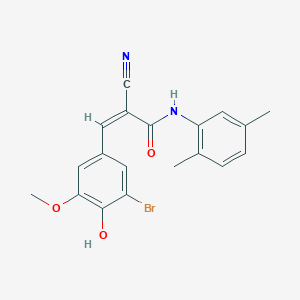
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
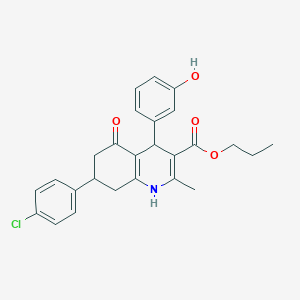
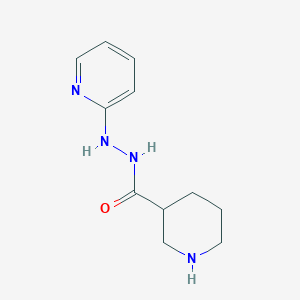
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)
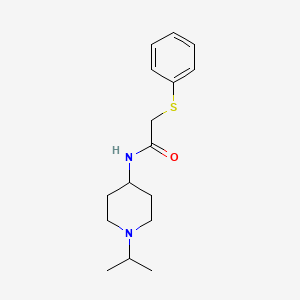
![2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)
![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)